tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a chemical compound with the molecular formula C14H19NO3 . It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated isoquinoline form.
Substitution: The compound can participate in substitution reactions, particularly at the ethenyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the behavior of isoquinoline derivatives in biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
Uniqueness:
- Structural Differences: The presence of the ethenyl group in tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential biological activity .
- Reactivity: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-5-11-8-13(18)9-12-6-7-17(10-14(11)12)15(19)20-16(2,3)4/h5,8-9,18H,1,6-7,10H2,2-4H3 |
InChI Key |
MPCKZMCEVFRDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)C=C |
Origin of Product |
United States |
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